Peptidyl-prolyl cis-trans isomerases (PPIases) are enzymes that catalyze the cis-trans isomerization of proline peptide bonds, a rate-limiting step in protein folding. [] Parvulins constitute one of the three major PPIase families, alongside cyclophilins and FK506-binding proteins (FKBPs). [, ] Parvulin inhibitors are a class of chemical compounds that specifically target and inhibit the enzymatic activity of parvulins.
Role in Scientific Research:
Elucidating Parvulin Function: By inhibiting specific parvulins, researchers can study their roles in various cellular processes such as cell cycle regulation, signal transduction, and stress response. [, , , ]
Validating Drug Targets: The effectiveness of parvulin inhibitors in disease models provides evidence for the therapeutic potential of targeting parvulins in various conditions, including cancer, infectious diseases, and neurodegenerative disorders. [, , , , ]
Developing Novel Therapeutics: Understanding the structure-activity relationship of parvulin inhibitors aids in designing and synthesizing more potent and selective inhibitors for potential therapeutic applications. [, , ]
Synthesis Analysis
Adamantyl Derivatives: Compounds like Supradamal (SRA/4a) and its analogues (SRA1/4b and SRA2/4c) are adamantyl derivatives synthesized as potential inhibitors of Plasmodium falciparum FKBD35. []
Quinoxaline Derivatives: A series of 2,3-substituted quinoxaline-6-amine derivatives were synthesized and evaluated for their inhibitory activity against cyclophilin J (CyPJ), a member of the cyclophilin family. []
Molecular Structure Analysis
Understanding Enzyme-Inhibitor Interactions: X-ray crystallography and NMR spectroscopy are used to determine the three-dimensional structures of parvulin-inhibitor complexes. This information provides valuable insights into the binding modes and interactions crucial for developing more selective and potent inhibitors. [, , , , ]
Structure-Based Drug Design: Structural information aids in designing novel inhibitors targeting specific parvulin domains or active sites. For example, the structure of the PPIase domain of FKBP51 was determined to facilitate the design of improved inhibitors. []
Mechanism of Action
Competitive Inhibition: Juglone inhibits parvulin activity by binding to the active site, competing with the substrate for binding. []
Covalent Modification: Juglone also inactivates parvulins through covalent modification of cysteine residues in the active site. []
Disrupting Protein-Protein Interactions: Some inhibitors might interfere with the binding of parvulins to their protein partners, thereby inhibiting their function. [, , ]
Inducing Conformational Changes: Binding of inhibitors can induce conformational changes in the parvulin structure, affecting its activity. [, ]
Physical and Chemical Properties Analysis
A. Infectious Diseases:
Targeting Bacterial Virulence: Inhibitors targeting Mip, a bacterial parvulin, have demonstrated efficacy against pathogens like Legionella pneumophila, Coxiella burnetii, and Burkholderia pseudomallei. [, , ] These inhibitors reduce bacterial virulence and survival, highlighting their potential as novel anti-infectives.
Combating Antibiotic Resistance: The emergence of antibiotic-resistant bacteria necessitates the development of new therapeutic strategies. Targeting bacterial virulence factors like Mip offers an alternative approach to combat infections. []
B. Cancer Research:
Inhibiting Tumor Cell Growth: Parvulin inhibitors like HWH8-33 and HWH8-36 show potent inhibitory effects on cancer cell proliferation, highlighting their potential as anticancer agents. []
Inducing Apoptosis: Treatment with certain parvulin inhibitors can trigger apoptosis in cancer cells, suggesting their potential in inducing cancer cell death. []
Targeting Cancer Stem Cells: Pin1, a human parvulin, is implicated in the regulation of cancer stem cell function. Therefore, Pin1 inhibitors hold promise for targeting this therapeutically challenging cell population. [, , , ]
C. Neurodegenerative Diseases:
Protecting Mitochondrial Function: A novel cyclophilin D inhibitor, Ebselen, demonstrates protective effects against mitochondrial dysfunction in Alzheimer's disease models. [] Targeting mitochondrial dysfunction with parvulin inhibitors could be a potential therapeutic strategy for neurodegenerative disorders.
Applications
Studying Protein Folding: Parvulin inhibitors are valuable tools for investigating the role of prolyl isomerization in protein folding and function. [, , ]
Understanding Cellular Processes: By inhibiting specific parvulins, researchers can dissect their involvement in various cellular processes, including cell cycle regulation, signal transduction, and stress response. [, , , , ]
Future Directions
Exploring Synergistic Therapies: Investigating the efficacy of parvulin inhibitors in combination with existing therapies could lead to synergistic effects and improved treatment outcomes. []
Related Compounds
Cyclosporine A (CsA)
Compound Description: Cyclosporine A (CsA) is a potent immunosuppressive drug widely used to prevent organ rejection after transplantation. It primarily acts by inhibiting calcineurin, a protein phosphatase involved in T cell activation. [, , ]
Relevance: While primarily known as a calcineurin inhibitor, CsA also exhibits inhibitory activity against certain PPIases, including cyclophilins. [, ] This shared ability to target PPIases, albeit from a different subfamily than parvulins, makes CsA structurally related to PPIase-Parvulin inhibitors in terms of their biological targets. Furthermore, one study investigates the trans-inhibition of specific organic anion transporting polypeptides (OATPs) by both CsA and a known parvulin inhibitor, Juglone. [] This direct comparison within the same study, even if exploring different mechanisms, further strengthens the classification of CsA as a related compound to PPIase-Parvulin inhibitors.
Tacrolimus
Compound Description: Tacrolimus, like Cyclosporine A, is a calcineurin inhibitor (CNI) used to prevent organ transplant rejection. [] It is a macrolide immunosuppressant with a mechanism distinct from CsA but similarly impacts T cell activation. []
Relevance: While not directly inhibiting parvulins, Tacrolimus is studied alongside CsA and the CsA analogue SCY-635 for their preincubation-induced effects on OATP transporters. [] This study highlights the overlapping biological pathways affected by both CNIs and compounds known to interact with PPIases like parvulins. Therefore, due to this functional connection and investigation within the context of PPIase-related research, Tacrolimus is considered a relevant compound.
SCY-635
Compound Description: SCY-635 is a non-calcineurin inhibitor (non-CNI) analogue of Cyclosporine A. [] Despite structural similarities to CsA, it lacks the immunosuppressive effects associated with calcineurin inhibition.
Relevance: The study directly compares SCY-635 with both CsA and Juglone, a known parvulin inhibitor, in their effects on OATP1B1/3 transporters. [] This direct comparison in the context of transporter inhibition, alongside a known parvulin-interacting compound, establishes SCY-635's relevance. Even if its mechanism differs, being grouped with these compounds suggests potential shared pathways or targets warranting further investigation.
Juglone
Compound Description: Juglone, a natural naphthoquinone found in black walnut trees, is a known, irreversible inhibitor of parvulin-like PPIases. [, , ] It demonstrates antibacterial and antitumor activities. []
Relevance: Juglone serves as a crucial point of reference in understanding the activity and selectivity of PPIase-Parvulin inhibitors. [, , , ] Its well-documented interaction with parvulins, particularly its ability to selectively and irreversibly inhibit these enzymes, makes it a key structural analogue for developing new and more specific PPIase-Parvulin inhibitors.
FK506
Compound Description: FK506, also known as Tacrolimus, is an immunosuppressant that binds to FKBP proteins (a different PPIase family). [, , ] It is clinically used to prevent transplant rejection.
Relevance: While FK506 primarily targets FKBPs and not parvulins, its frequent mention alongside studies on parvulin inhibitors highlights the interconnected nature of PPIase research. [, , ] Understanding the selectivity and potential overlap in binding or functional effects between FK506 and parvulin-specific inhibitors is crucial for drug development. Therefore, FK506 is a relevant compound due to its action on a related PPIase family and its frequent appearance in comparative contexts within the provided papers.
Rapamycin
Compound Description: Rapamycin, like FK506, is an immunosuppressant binding to FKBP proteins. [, ] It is used clinically to prevent organ transplant rejection and has shown efficacy in certain cancers.
Relevance: Although Rapamycin's primary target is FKBP, it is often mentioned alongside or in studies also investigating parvulin inhibitors. [, ] This co-occurrence suggests a need to understand the potential for overlapping effects or selectivity profiles between compounds targeting different PPIase subfamilies. Therefore, despite not directly inhibiting parvulins, Rapamycin's relevance stems from its frequent appearance in comparative research contexts and its action on the related FKBP family of PPIases.
Relevance: The study directly compares PiB to other known parvulin inhibitors, including Juglone, in the context of inhibiting HBV. [] This direct comparison within the same study investigating the effects of PPIase-Parvulin inhibitors establishes PiB as a structurally related compound.
All-trans Retinoic Acid (ATRA)
Compound Description: All-trans retinoic acid (ATRA) is a vitamin A derivative with significant roles in cell growth and differentiation. It is used clinically to treat certain cancers and skin conditions. []
Relevance: Similar to PiB, ATRA is mentioned as a parvulin inhibitor in a study focused on HBV. [] It is grouped alongside other compounds like Juglone, directly comparing their effects on HBV replication. This direct comparison in a study focused on PPIase-Parvulin inhibitors suggests that despite its known roles in cell differentiation, ATRA may also interact with parvulin PPIases, making it a relevant compound for further investigation.
KPT-6566
Compound Description: Similar to 6,7,4'-THIF, limited information is available about KPT-6566. It is listed as another potential parvulin inhibitor alongside Juglone and others in a study investigating HBV. []
(-)-Epigallocatechin gallate (EGCG)
Compound Description: (-)-Epigallocatechin gallate (EGCG) is a polyphenol abundant in green tea, known for its antioxidant and potential health benefits. [, ]
Relevance: EGCG is included in a study investigating parvulin inhibitors, including Juglone, in the context of HBV replication. [] While primarily known for its antioxidant properties, this study suggests EGCG might also interact with parvulins. Its grouping with other PPIase-Parvulin inhibitors makes it a relevant compound for further investigation to elucidate its potential inhibitory mechanism.
Ebselen
Compound Description: Ebselen is a synthetic organoselenium compound with antioxidant and anti-inflammatory properties. It shows promise as a potential therapeutic for Alzheimer's disease. [, ]
Relevance: Although Ebselen's primary target is cyclophilin D (CypD), not a parvulin, its inclusion is notable. It appears in a study focusing on identifying small molecule inhibitors of CypD for treating Alzheimer's disease. [, ] This study highlights the broader context of PPIase inhibition as a therapeutic strategy. Furthermore, this research emphasizes the potential for overlapping pathways or therapeutic applications between inhibitors targeting different PPIase subfamilies, like Ebselen (targeting CypD) and those targeting parvulins.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Direct iron chelator from β(2) subunit of ribonucleotide reductase Triapine has been used in trials studying the treatment of Leukemia, Lung Cancer, Kidney Cancer, Prostate Cancer, and Pancreatic Cancer, among others.
(1S,2R)-5-methoxy-1-methyl-2-(propylamino)tetralin is a secondary amino compound that consists of tetralin bearing methyl, propylamino and methoxy groups at positions 1, 2 and 5 respectively. Dopamine receptor antagonist with preferential action at presynaptic receptors (pKi values are 6.95, 6.67, 6.37, 6.21 and 6.07 at hD3. hD4, hD2S, hD2L and rD2 receptors respectively). It has a role as a dopaminergic antagonist. It is a member of tetralins and a secondary amino compound. It is a conjugate base of a (1S,2R)-5-methoxy-1-methyl-2-(propylammonio)tetralin(1+). It derives from a hydride of a tetralin.